molecular formula C25H25N5O3 B609683 NUCC-555 CAS No. 1060469-90-0

NUCC-555

Numéro de catalogue: B609683
Numéro CAS: 1060469-90-0
Poids moléculaire: 443.5
Clé InChI: SIXRWSUKYNSLRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NUCC-555 is a first-in-class small-molecule antagonist targeting the ligand-receptor interface of activin A, a member of the TGFβ superfamily. Activin A binds to type II receptors (ActRIIA or ActRIIB), recruiting the type I receptor ALK4 to initiate SMAD-dependent signaling, which regulates processes such as FSH secretion, cell proliferation, and tissue homeostasis . Dysregulation of activin A is implicated in cancer cachexia, osteoporosis, and preterm labor .

This compound was identified via virtual high-throughput screening of the ZINC database, targeting a conserved binding pocket at the interface of activin βA subunits . It disrupts activin A:ActRII complex formation with ALK4, preventing downstream signaling . Unlike traditional ATP-competitive kinase inhibitors (e.g., SB-435142, SB-505124), which non-specifically block ALK4/5/7 kinase activity, this compound selectively inhibits ligand-receptor interactions, reducing off-target toxicity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which NUCC-555 antagonizes activin signaling?

this compound selectively inhibits activin A signaling by competitively binding to the activin/ActRIIA complex, thereby blocking its interaction with the type I receptor ALK3. This was validated using biophysical techniques like bio-layer interferometry (BLI), which demonstrated that increasing concentrations of this compound reduced activin A binding to ALK4-ECD-Fc with an IC50 of ~1.6 µM . Structural analysis revealed that this compound interacts with residues in the ligand-binding pocket of activin A (e.g., Trp25, Lys103, Asn107) via hydrogen bonds and π-π interactions, which are critical for its selectivity .

Q. How was this compound identified as a candidate activin antagonist?

this compound was discovered through a three-tier virtual high-throughput screening (vHTS) strategy targeting a unique binding pocket at the interface of activin A’s βA-subunit monomers. Subsequent in vitro toxicity and functional assays in LβT2 cells (stably expressing FSHβ-luciferase) confirmed its low micromolar IC50 (5.37 ± 4.01 µM for activin A) and minimal cytotoxicity. This compound was further prioritized over analogs like NUCC-474 due to its superior in vivo efficacy in reducing FSH levels in ovariectomized mice .

Q. What experimental models were used to validate this compound’s activity?

Key models included:

  • LβT2 cell luciferase assays : To measure inhibition of activin A- and myostatin-induced FSHβ promoter activity.
  • Ex vivo ovarian explants : To assess suppression of activin-dependent cell proliferation.
  • In vivo ovariectomized mouse models : To evaluate dose-dependent reduction in serum FSH levels (e.g., 25 µM this compound reduced FSH by >60%) .

Advanced Research Questions

Q. How does this compound exhibit selectivity for activin A over myostatin despite structural similarities?

While activin A and myostatin (GDF8) share ALK4 signaling pathways, this compound’s selectivity arises from distinct residue interactions in their ligand-binding pockets. In activin A, this compound forms hydrogen bonds with Lys103 and Asn107 and a π-π interaction with Trp35. In contrast, myostatin’s binding pocket lacks these residues, resulting in weaker hydrophobic interactions (e.g., with Pro56 and Ile98) and a 10-fold higher IC50 (47.92 ± 34.02 µM) . BLI assays confirmed that 25 µM this compound completely blocked activin A/ALK4 binding but showed no inhibition of myostatin/ALK4 interactions .

Q. What methodological challenges arise in quantifying this compound’s antagonistic activity, and how were they addressed?

  • Data variability : The broad standard deviations in IC50 values (e.g., 5.37 ± 4.01 µM for activin A) reflect biological variability in cell-based assays. Triplicate technical replicates and three independent experiments were performed to ensure statistical rigor .
  • Ligand-receptor complex stability : BLI assays required precise optimization of protein concentrations (1.6 µM activin A/ActRIIA) and sensor types (ProA dip-and-read biosensors) to maintain binding signal integrity .

Q. How do structural modifications of this compound analogs impact activin antagonism?

Of 14 commercially available analogs tested, only two retained low toxicity and bioactivity similar to this compound. Substitutions altering hydrogen-bonding groups (e.g., replacing the carboxylate moiety) reduced potency, highlighting the necessity of specific interactions with activin A’s binding pocket residues .

Q. Data Contradictions and Analytical Considerations

Q. Why do in vitro and in vivo IC50 values for this compound differ?

In vitro assays (e.g., LβT2 cells) reported an IC50 of ~5 µM, while in vivo efficacy in mice required higher doses (25 µM). This discrepancy may stem from:

  • Pharmacokinetic factors : Limited bioavailability or tissue penetration in vivo.
  • Complex signaling crosstalk : Competing pathways in vivo that are absent in simplified cell models .

Q. How reliable are computational docking results for predicting this compound’s binding mode?

Docking studies accurately predicted key interactions (e.g., with Trp25, Lys103) but underestimated the role of solvent accessibility in the activin A pocket. Experimental validation via BLI and mutagenesis (e.g., Trp25Ala mutants) was critical to confirm binding hypotheses .

Q. Methodological Recommendations

Q. What techniques are optimal for studying this compound’s receptor-ligand interactions?

  • BLI : For real-time, label-free analysis of binding kinetics and competition assays.
  • Alanine scanning mutagenesis : To identify critical residues in activin A’s binding pocket.
  • Molecular dynamics simulations : To refine docking predictions and assess binding stability .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize protein batches : Use consistent sources for activin A and ALK4-ECD-Fc to minimize variability.
  • Validate analogs : Cross-test commercial analogs for batch-to-batch consistency in solubility and toxicity .

Q. Tables of Key Findings

Parameter Value Method Reference
IC50 (activin A in LβT2)5.37 ± 4.01 µMLuciferase assay
IC50 (myostatin in LβT2)47.92 ± 34.02 µMLuciferase assay
BLI IC50 (activin A/ALK4)~1.6 µMBio-layer interferometry
In vivo FSH reduction (mice)>60% at 25 µMELISA

Comparaison Avec Des Composés Similaires

NUCC-555 vs. NUCC-474

NUCC-474, another lead compound from the same screening pipeline, shares structural similarities with this compound but exhibits inferior efficacy:

  • Potency : In ovarian cell proliferation assays, this compound completely inhibited activin A-induced proliferation at 200 µM, while NUCC-474 achieved only partial inhibition .

This compound vs. ATP-Competitive Kinase Inhibitors (SB-435142, SB-505124)

Parameter This compound SB-435142 / SB-505124
Target Activin A:ActRII-ALK4 interface ALK4/5/7 kinase domains
Selectivity >10-fold selectivity over myostatin (GDF8) Poor selectivity across TGFβ receptors
Mechanism Ligand-receptor disruption ATP competition
Toxicity Low cytotoxicity in cell matrices Dose-limiting toxicity due to off-target kinase inhibition
IC50 (Activin A) 5.37 µM (LβT2 cells) Not reported

This compound vs. Myostatin (GDF8)

Although myostatin (GDF8) shares ALK4 signaling with activin A, this compound exhibits >10-fold selectivity for activin A:

  • Functional Inhibition : In LβT2 cells, this compound’s IC50 for activin A was 5.37 ± 4.01 µM vs. 47.92 ± 34.02 µM for myostatin .
  • Structural Basis : this compound forms hydrogen/π-π bonds with activin A residues (Trp25, Phe55, Tyr93) but only hydrophobic interactions with myostatin’s Pro56 and Ile98 .

Table 1: Key Comparative Data

Compound Target IC50 (Activin A) Selectivity (vs. GDF8) Toxicity Profile
This compound Activin A:ActRII-ALK4 5.37 µM >10-fold Low cytotoxicity
NUCC-474 Activin A:ActRII-ALK4 Not reported Not tested Not reported
SB-435142 ALK4/5/7 kinases N/A None High
Myostatin ALK4 via ActRII N/A N/A N/A

Research Findings and Therapeutic Implications

  • Cancer Cachexia : this compound reversed muscle wasting in preclinical models by blocking activin A’s apoptotic effects on gastrointestinal stem cells .
  • Reproductive Health : In ovariectomized mice, this compound suppressed FSH levels by >50% at 25 µM, comparable to follistatin .

Propriétés

Numéro CAS

1060469-90-0

Formule moléculaire

C25H25N5O3

Poids moléculaire

443.5

Nom IUPAC

N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31)

Clé InChI

SIXRWSUKYNSLRT-UHFFFAOYSA-N

SMILES

O=C(C1=CC(NC(COC)=O)=CC2=C1N(CC)C(C3=CC=CN=C3)=N2)NCC4=CC=CC=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

NUCC-555;  NUCC 555;  NUCC555; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NUCC-555
Reactant of Route 2
NUCC-555
Reactant of Route 3
NUCC-555
Reactant of Route 4
NUCC-555
Reactant of Route 5
NUCC-555
Reactant of Route 6
NUCC-555

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.